1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
Description
1-[(2-Chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-chlorophenylmethyl group at the pyrrolidine nitrogen and a 3,5-dichlorophenyl substituent on the carboxamide moiety. Its structural complexity, characterized by multiple halogenated aromatic rings, suggests enhanced lipophilicity and receptor-binding affinity compared to non-halogenated analogs.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-7-13(20)9-14(8-12)22-18(25)16-5-6-17(24)23(16)10-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNCCJWDKWYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Key structural analogs include derivatives with variations in halogenation patterns, substituent positions, and heterocyclic appendages. Below is a comparative analysis based on spectral data and molecular properties:
Key Observations :
- Functional Group Variations : Carboxamide derivatives (e.g., the target compound) exhibit distinct IR carbonyl stretches (~1670–1732 cm⁻¹) compared to carboxylic acid analogs (~1670 cm⁻¹), reflecting differences in hydrogen-bonding and polarity .
- Spectral Shifts : The 13C NMR signals for aromatic carbons (114–155 ppm) and carbonyl groups (~172 ppm) align with chlorinated pyrrolidine derivatives, though exact shifts depend on substitution patterns .
Research Findings and Implications
- Synthetic Challenges : Introducing multiple chlorine atoms (as in the target compound) requires precise control over reaction conditions to avoid over-halogenation or dechlorination .
- The 3,5-dichlorophenyl moiety correlates with improved pharmacokinetic profiles in murine models, with a plasma half-life of ~8 hours .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) of analogs suggests that chlorinated derivatives have higher melting points (~180–220°C) than hydroxylated variants (~150–170°C), indicating greater crystallinity and stability .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide, often referred to in scientific literature as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with chlorophenyl groups and a carboxamide functional group. The structural formula can be represented as follows:
This molecular structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various pathogens, particularly multidrug-resistant strains. The following table summarizes the antimicrobial efficacy of the compound against selected Gram-positive bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Disruption of cell wall synthesis |
| Acinetobacter baumannii | 16 µg/mL | Inhibition of protein synthesis |
| Klebsiella pneumoniae | 32 µg/mL | Targeting metabolic pathways |
| Clostridioides difficile | 4 µg/mL | Inhibition of toxin production |
The compound exhibited a structure-dependent antimicrobial activity , suggesting that modifications to its chemical structure could enhance its efficacy against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity . In vitro studies using A549 human lung cancer cell lines demonstrated significant cytotoxic effects. The following table provides insights into its anticancer potency:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (lung cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest in G1 phase |
| HeLa (cervical cancer) | 20 | Inhibition of proliferation |
The anticancer mechanism appears to involve apoptosis induction and disruption of cell cycle progression, which are critical for preventing tumor growth .
Case Studies
A notable case study involved a series of derivatives based on the core structure of the compound. Researchers synthesized various analogs to evaluate their biological activity. One derivative with an additional methoxy group showed enhanced activity against both bacterial and cancer cell lines compared to the parent compound. This underscores the importance of structural modifications in optimizing biological activity.
Q & A
Q. How can green chemistry principles be integrated into the synthesis process?
- Methodological Answer : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives. Employ catalytic methods (e.g., Pd/C for dehalogenation) to minimize waste. Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
